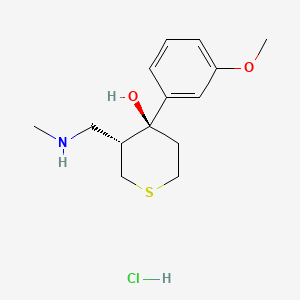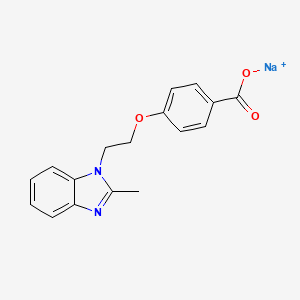
Combrestatin A4 metabolite M3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Combretastatin A4 metabolite M3 is a derivative of combretastatin A4, a natural product isolated from the bark of the South African tree Combretum caffrum. Combretastatin A4 is known for its potent antitumor properties, primarily due to its ability to disrupt the polymerization of tubulin, leading to mitotic arrest in cancer cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of combretastatin A4 and its derivatives, including combretastatin A4 metabolite M3, typically involves the modification of the B-ring of the combretastatin A4 molecule. . The synthetic route often includes steps such as esterification, reduction, and substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of combretastatin A4 and its derivatives involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Combretastatin A4 metabolite M3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially enhancing its biological activity.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols, altering the compound’s properties.
Substitution: Substitution reactions, particularly at the 3’-position of the B-ring, are common in the synthesis of combretastatin A4 derivatives.
Common Reagents and Conditions
Common reagents used in the synthesis of combretastatin A4 metabolite M3 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are various combretastatin A4 derivatives with enhanced antitumor activity.
Applications De Recherche Scientifique
Combretastatin A4 metabolite M3 has a wide range of scientific research applications, including:
Mécanisme D'action
Combretastatin A4 metabolite M3 exerts its effects by binding to the colchicine site on tubulin, thereby inhibiting the polymerization of microtubules. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound also exhibits antivascular effects, selectively targeting tumor vasculature and causing vascular collapse .
Comparaison Avec Des Composés Similaires
Combretastatin A4 metabolite M3 is unique among combretastatin derivatives due to its specific modifications at the 3’-position of the B-ring. Similar compounds include:
Combretastatin A4: The parent compound, known for its potent antitumor activity.
Combretastatin A1: Another derivative with similar mechanisms of action but different structural modifications.
Combretastatin B and C series: These compounds have different core structures but share the ability to inhibit tubulin polymerization.
Combretastatin A4 metabolite M3 stands out due to its enhanced bioactivity and potential for use in targeted cancer therapies .
Propriétés
Numéro CAS |
859511-60-7 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
4-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H18O5/c1-20-14-7-6-11(8-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h4-10,18-19H,1-3H3/b5-4+ |
Clé InChI |
XZHPYKNNKMKNIB-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)O)OC)O |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


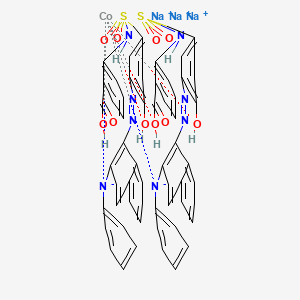

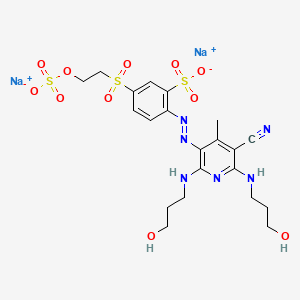
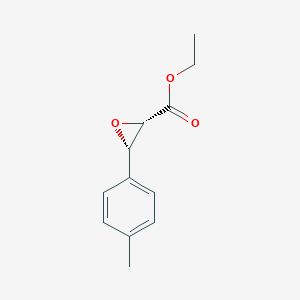


![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
![zinc;3-[2-[[4-[benzyl(cyclohexyl)amino]phenyl]diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;tetrachloride](/img/structure/B12771009.png)



